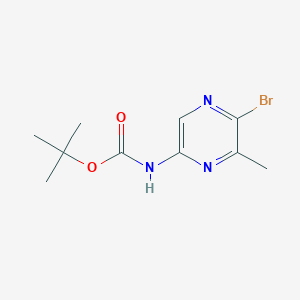![molecular formula C8H9N3O B15226171 5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)
5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound with the molecular formula C8H9N3O and a molecular weight of 163.17656 g/mol . This compound is known for its unique structure, which includes a pyrrolo[2,3-d]pyrimidin-6-one core. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one typically involves the use of sodium ethoxide, ethanol, diethyl 2-formylsuccinate, acetamidine hydrochloride, aqueous hydrogen chloride solution, and water . The general procedure includes the following steps:
- Dissolving sodium ethoxide in ethanol.
- Adding diethyl 2-formylsuccinate and acetamidine hydrochloride to the solution.
- Introducing aqueous hydrogen chloride solution and water to facilitate the reaction.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .
科学研究应用
5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one has several scientific research applications:
作用机制
The mechanism of action of 5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. It acts as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and potentially leading to cell cycle arrest . This mechanism is particularly relevant in cancer research, where uncontrolled cell division is a hallmark of the disease .
相似化合物的比较
Similar Compounds
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound shares the core structure but lacks the dimethyl groups at the 5-position.
4-Chloro-5,5-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one:
Uniqueness
5,5-Dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at the 5-position enhances its stability and reactivity compared to its unsubstituted counterparts .
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C8H9N3O/c1-8(2)5-3-9-4-10-6(5)11-7(8)12/h3-4H,1-2H3,(H,9,10,11,12) |
InChI 键 |
CRMSVJAOZAUGPA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CN=CN=C2NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
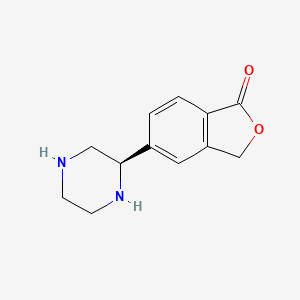
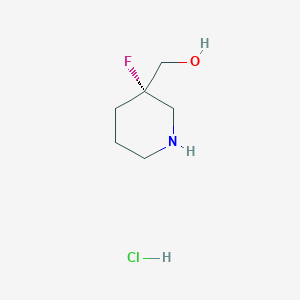


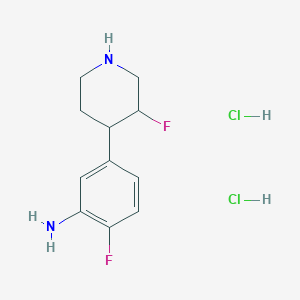
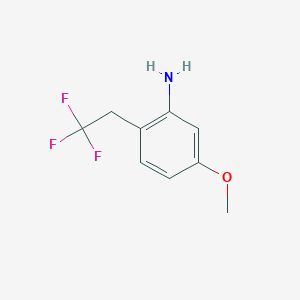
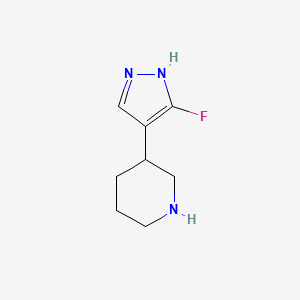
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
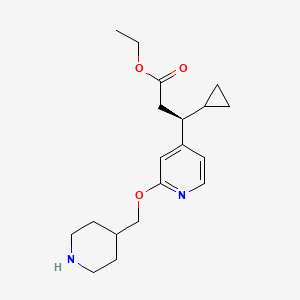
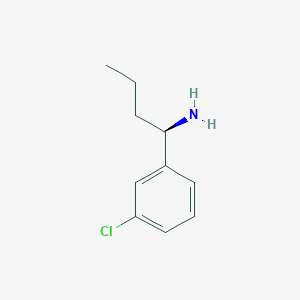
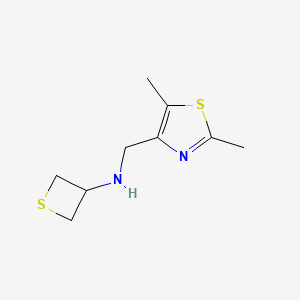
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
